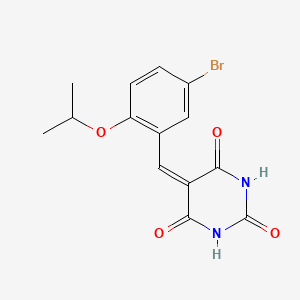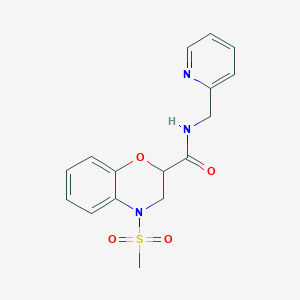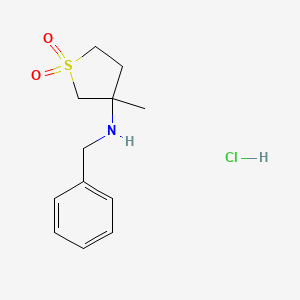
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This molecule has a unique chemical structure that allows it to interact with specific proteins and enzymes in the body, leading to a range of biochemical and physiological effects.
作用機序
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by binding to specific proteins and enzymes in the body, leading to a range of biochemical and physiological effects. One of the main targets of this molecule is the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can alter the expression of specific genes, leading to a range of downstream effects.
Biochemical and Physiological Effects:
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects, depending on the specific target it interacts with. For example, inhibition of BRD4 by 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the proliferation of cancer cells and induce apoptosis. In addition, this molecule has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One advantage of using 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity. This molecule targets specific proteins and enzymes, allowing researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity. Like any small molecule inhibitor, 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can have off-target effects, leading to unintended consequences.
将来の方向性
There are many potential future directions for research on 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective inhibitors of specific targets, such as BRD4. In addition, researchers are interested in exploring the potential use of 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other therapeutic agents, such as chemotherapy drugs. Finally, there is a need for further research on the safety and efficacy of this molecule in animal models and clinical trials.
合成法
The synthesis of 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps, starting with the reaction between 2-isopropoxy-5-bromo-benzaldehyde and malononitrile to form the intermediate 5-bromo-2-isopropoxybenzylidene-malononitrile. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the final product, 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of this molecule has been optimized over the years, resulting in high yields and purity.
科学的研究の応用
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular disease, and neurological disorders. This molecule has been shown to inhibit the activity of specific proteins and enzymes that are involved in disease progression, making it a promising therapeutic agent.
特性
IUPAC Name |
5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-7(2)21-11-4-3-9(15)5-8(11)6-10-12(18)16-14(20)17-13(10)19/h3-7H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBXPNWQCIKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)

![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)

![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)
![methyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B6062256.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6062263.png)

![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)